molecular formula C14H19BFNO4 B8187697 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid

Cat. No.: B8187697
M. Wt: 295.12 g/mol
InChI Key: ADINWDIOGLTCIC-UHFFFAOYSA-N
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Description

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative featuring a tetrahydroisoquinoline scaffold modified with a fluorine substituent at position 5 and a tert-butoxycarbonyl (Boc) protecting group at position 2. The boronic acid moiety at position 6 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This compound is particularly valued in medicinal chemistry for constructing complex heterocycles, which are prevalent in drug discovery programs.

The Boc group enhances stability during synthesis by protecting the secondary amine, while the fluorine atom introduces electronic effects that may influence reactivity and binding interactions. The tetrahydroisoquinoline core is a pharmacophore found in bioactive molecules, including kinase inhibitors and neuroactive agents.

Properties

IUPAC Name

[5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO4/c1-14(2,3)21-13(18)17-7-6-10-9(8-17)4-5-11(12(10)16)15(19)20/h4-5,19-20H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADINWDIOGLTCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted Phenethylamine Precursors

Starting materials such as 5-fluorophenethylamine can be acylated or alkylated to introduce substituents prior to cyclization. For instance, bromination at the 6-position enables subsequent boronic acid installation.

Reductive Amination

Alternative routes employ reductive amination of ketones with amines, though this method is less common for tetrahydroisoquinolines due to steric constraints.

Regioselective Fluorination at the 5-Position

Fluorination is achieved through two primary strategies:

Electrophilic Fluorination

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely used for direct electrophilic fluorination. In tetrahydroisoquinolines, this reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, favored by electron-donating groups. However, the Boc-protected amine deactivates the ring, necessitating harsher conditions.

Halogen Exchange

A more reliable approach involves halogen-exchange (Halex) reactions on pre-halogenated intermediates. For example, a 5-bromo-tetrahydroisoquinoline derivative undergoes fluorination using potassium fluoride in the presence of a palladium catalyst.

Boc Protection of the Secondary Amine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP). Key considerations include:

Timing of Protection

Early Boc protection (before fluorination or borylation) prevents side reactions but may hinder subsequent functionalization due to steric bulk. Late-stage protection is feasible if the amine is inert during earlier steps.

Stability Under Reaction Conditions

The Boc group is stable under weakly acidic and neutral conditions but may cleave under strong acids (e.g., TFA) or prolonged heating. This necessitates careful selection of reaction solvents and temperatures.

Installation of the Boronic Acid Moiety

The boronic acid group is introduced via Miyaura borylation or Suzuki-Miyaura coupling . Data from analogous compounds (e.g., [881402-22-8]) provide critical insights:

Miyaura Borylation

A palladium-catalyzed reaction between a halogenated precursor and bis(pinacolato)diboron (B₂pin₂) yields the boronic ester, which is hydrolyzed to the boronic acid. For example:

6-Bromo-2-Boc-5-fluoro-1,2,3,4-tetrahydro-isoquinoline+B2pin2Pd(dppf)Cl2,KOAcBoronic esterH2OBoronic acid\text{6-Bromo-2-Boc-5-fluoro-1,2,3,4-tetrahydro-isoquinoline} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{KOAc}} \text{Boronic ester} \xrightarrow{\text{H}2\text{O}} \text{Boronic acid}

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (1–5 mol%)

  • Base: Potassium acetate (3 equiv)

  • Solvent: 1,4-Dioxane, 80–100°C, 12–24 hours.

Suzuki-Miyaura Coupling

Alternatively, a halogenated intermediate undergoes cross-coupling with a boronic acid. This method is less common for installing boronic acids but is useful for functionalizing pre-borylated intermediates.

Reaction Optimization and Challenges

Competing Side Reactions

  • Protodeboronation : The boronic acid group may degrade under acidic or aqueous conditions. Stabilizing agents like ethylene glycol or reduced reaction times mitigate this.

  • Debocylation : Strong acids or bases during fluorination or borylation can cleave the Boc group. Neutral pH and mild temperatures are preferred.

Yield Improvements

Microwave-assisted synthesis (e.g., 160°C for 10 minutes) significantly enhances reaction efficiency in palladium-catalyzed steps, as demonstrated in related boronic acid syntheses.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and boronic acid protons (broad, δ 8–10 ppm).

  • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention times varying by substituents .

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.

    Reduction: Reduction of the boronic acid group to form boranes or other reduced species.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a variety of substituted isoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Boronic acids, including derivatives like 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid, have been studied for their potential as anticancer agents. Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways that are often dysregulated in cancer cells. For instance, studies have shown that compounds with boronic acid moieties can inhibit the growth of cancer cells by interfering with the cell cycle, particularly at the G2/M phase .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Boronic acids have been recognized for their ability to bind to β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This binding can inhibit the activity of these enzymes and restore the efficacy of existing antibiotics against resistant strains . Specifically, studies have demonstrated that certain boronic acid derivatives exhibit significant inhibitory constants against problematic bacterial strains .

Drug Design and Synthesis

In drug design, the incorporation of boronic acids can enhance the pharmacokinetic properties of therapeutic agents. The structural features of this compound allow for modifications that can optimize its interaction with biological targets, leading to improved selectivity and potency . The compound is also being explored as a scaffold for synthesizing new drug candidates through various synthetic routes.

Enzyme Inhibition Studies

Research has highlighted the role of boronic acids in enzyme inhibition studies. The ability of this compound to interact with specific enzymes makes it a useful tool in elucidating enzyme mechanisms and identifying potential therapeutic targets . Its application in studying protease activity is particularly notable.

Sensor Development

Boronic acids are also being investigated for use in sensor technology due to their ability to form reversible covalent bonds with diols and other nucleophiles. This property can be harnessed to develop sensors that detect specific biomolecules or environmental changes . The unique characteristics of this compound may contribute to advancements in this area.

Case Studies and Research Findings

StudyFocusFindings
MDPI Review (2020)Anticancer ActivityBoronic acids can inhibit cell cycle progression in cancer cells; potential lead compounds identified .
Enzyme Inhibition Studyβ-lactamase InhibitionSignificant inhibitory constants against resistant bacterial strains; restoration of antibiotic efficacy demonstrated .
Sensor Development ResearchBiochemical SensorsBoronic acid derivatives show promise in developing sensors for biomolecule detection .

Mechanism of Action

The mechanism of action of 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pathways involved often include the formation of boronate esters and other boron-containing intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Protecting Group Variations

The Boc group in the target compound contrasts with other amine-protecting strategies (e.g., Fmoc, Cbz). Unlike acid-labile Boc, Fmoc is base-sensitive, and Cbz requires hydrogenolysis for removal. The Boc group’s compatibility with boronic acid stability under mild acidic conditions makes it advantageous for sequential deprotection in multi-step syntheses .

Halogen-Substituted Analogues

Replacing the fluorine atom at position 5 with chlorine or hydrogen alters electronic and steric properties. For example, 5-chloro derivatives may exhibit reduced reactivity due to weaker electron withdrawal.

Boronic Acid Derivatives

The free boronic acid is compared to its pinacol ester (discontinued per ). Pinacol esters improve stability but require hydrolysis prior to coupling. The discontinuation of the pinacol ester (e.g., 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester) may reflect challenges in storage or synthetic utility compared to the free acid . Other derivatives, such as trifluoroborate salts or MIDA boronates, offer enhanced shelf life but necessitate specific activation conditions.

Commercial Availability and Stability

In contrast, the free boronic acid remains accessible, underscoring its practical utility. Similar compounds, like phenylboronic acids, are widely available but lack the tetrahydroisoquinoline scaffold’s pharmacological relevance.

Research Findings and Data Tables

Table 1: Comparative Properties of Select Boronic Acid Derivatives

Compound Molecular Weight (g/mol) Solubility (DMSO) Reactivity in Suzuki Coupling Stability Commercial Availability
Target Compound (Free Boronic Acid) 307.14 High High Moderate Available
Pinacol Ester (Discontinued) 417.27 Moderate Low (requires hydrolysis) High Discontinued
5-Chloro Analogue 323.59 High Moderate Moderate Available
Phenylboronic Acid 121.93 High High High Widely Available

Key Findings:

  • Reactivity: The target compound’s fluorine substituent likely accelerates coupling kinetics compared to non-halogenated analogues.
  • Stability : The Boc group’s acid sensitivity necessitates careful handling, whereas pinacol esters (though discontinued) offer superior shelf life.
  • Analytical Methods : Techniques like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) are less relevant here but highlight broader analytical strategies for surfactant-like byproducts .

Biological Activity

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid (CAS No. 2379561-01-8) is a compound that belongs to the class of boronic acids, which have garnered attention for their diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C20H29BFNO4, with a molecular weight of approximately 377.26 g/mol. The presence of a boronic acid functional group is significant for its reactivity and potential interactions in biological systems.

PropertyValue
CAS Number2379561-01-8
Molecular FormulaC20H29BFNO4
Molecular Weight377.26 g/mol
Boiling PointNot available
PurityNot specified

Biological Activity Overview

The biological activity of boronic acids, particularly those with isoquinoline structures like this compound, has been investigated primarily in the context of their potential as therapeutic agents. Isoquinoline derivatives are known to exhibit various pharmacological activities including:

  • Antitumor Effects : Compounds in this class often demonstrate cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : Some isoquinoline derivatives have shown efficacy against bacterial and fungal infections.
  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes involved in disease processes.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of compounds similar to this compound:

  • Antitumor Activity : Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells. For instance, a study found that certain tetrahydroisoquinoline derivatives exhibited IC50 values ranging from 0.0052 to 0.25 μM against P. falciparum parasites .
  • Antimicrobial Properties : A review on tetrahydroisoquinolines noted their broad-spectrum antimicrobial activity . Compounds with similar structures have been effective against multidrug-resistant strains.
  • Enzyme Interaction Studies : Interaction studies involving boronic acids suggest that they can effectively bind to target enzymes, potentially leading to the development of new inhibitors for therapeutic use .

Structural Insights

The unique structure of this compound contributes to its biological activity. The incorporation of a fluorine atom may enhance lipophilicity and metabolic stability. Structural modifications in similar compounds have been shown to significantly impact their pharmacokinetic properties and biological efficacy.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid?

  • Methodology : A typical synthesis involves introducing the Boc (tert-butoxycarbonyl) protecting group to the tetrahydroisoquinoline scaffold under basic conditions (e.g., using Boc anhydride and DMAP in dry THF). Fluorination at position 5 can be achieved via electrophilic aromatic substitution (e.g., using Selectfluor® in acetonitrile). The boronic acid moiety is introduced via Miyaura borylation, employing bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Purity should be verified by HPLC (>95%) and ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloves, goggles, and a fume hood due to potential skin/eye irritation risks. Avoid contact with oxidizers (e.g., peroxides), as boronic acids may form reactive intermediates .
  • Storage : Store at 0–6°C under inert gas (argon or nitrogen) to prevent boronic acid trimerization or anhydride formation. Solutions in THF or DMF should be prepared fresh to avoid degradation .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?

  • Experimental Design :

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or SPhos-based systems to balance steric hindrance from the Boc group.
  • Solvent/Base Selection : Use DME/H₂O (4:1) with K₂CO₃ or CsF to enhance solubility and reduce protodeboronation.
  • Kinetic Analysis : Monitor reaction progress via LC-MS to identify byproducts (e.g., deboronated intermediates) .
    • Troubleshooting : Low yields may arise from competing protodeboronation or steric hindrance. Pre-activating the boronic acid with trifluoroacetic acid (TFA) or using microwave-assisted heating (80°C, 30 min) can improve reactivity .

Q. How does the Boc group influence the electronic and steric properties of the molecule in cross-coupling reactions?

  • Steric Effects : The Boc group at position 2 reduces accessibility to the palladium catalyst, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning.
  • Electronic Effects : Computational studies (DFT) reveal that the electron-withdrawing fluorine at position 5 enhances electrophilicity at the boronic acid site, accelerating transmetallation. Compare Mulliken charges at the boron center with/without substituents using Gaussian09 .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Data Contradiction Analysis :

  • Parameter Screening : Use Design of Experiments (DoE) to assess variables like catalyst loading (1–5 mol%), solvent polarity (THF vs. DME), and base strength (Na₂CO₃ vs. Cs₂CO₃).
  • Byproduct Identification : Employ HRMS and ¹¹B NMR to detect boroxine formation or deboronation products. Adjust reaction conditions to minimize these pathways .

Methodological Resources

  • Characterization :
    • ¹H/¹³C NMR : Confirm regiochemistry of fluorine (δ ~160 ppm in ¹⁹F NMR) and Boc group (δ ~1.4 ppm for tert-butyl protons).
    • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity .
  • Safety Protocols : Follow TCI America’s SDS guidelines for boronic acids, including emergency procedures for skin/eye exposure and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.